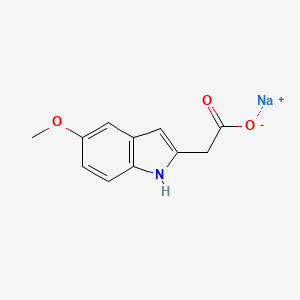

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate

Description

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, and among these, the indole (B1671886) nucleus holds a place of particular prominence. This bicyclic aromatic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental scaffold in a vast array of biologically active molecules. wisdomlib.orgrjpn.org Its unique chemical properties allow it to interact with biological macromolecules like proteins and nucleic acids in diverse ways, making it a "privileged scaffold" in drug discovery. researchgate.netijpsr.com

The indole ring is a recurring motif in nature and synthetic pharmaceuticals. bohrium.com It is the core of the essential amino acid tryptophan, which serves as a precursor to vital biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). impactfactor.org The versatility of the indole structure has led to its incorporation into numerous drugs approved by the FDA, with applications ranging from anti-inflammatory agents like Indomethacin (B1671933) to antiviral and anticancer therapies. researchgate.netnih.gov The electron-rich nature of the indole system allows it to participate in various biological interactions, contributing to the wide spectrum of activities observed in indole-containing compounds. chim.it These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral effects. researchgate.netnih.gov

Attaching an acetic acid moiety to the indole nucleus creates the indole acetate (B1210297) scaffold, a structure with significant biological implications. The position of the acetate group on the indole ring profoundly influences the compound's activity. The most well-known example is indole-3-acetic acid (IAA), a primary plant hormone (auxin) that governs various aspects of plant growth and development. drugbank.com While indole-3-acetic acid is extensively studied, indole-2-acetic acid and its derivatives also exhibit notable biological effects. biosynth.comresearchgate.net Research into various indole acetic acid derivatives has revealed potential applications as anti-inflammatory agents and antibacterial compounds. nih.govresearchgate.net Modifications to this scaffold, such as the addition of other functional groups, can fine-tune its pharmacological profile. nih.gov

The introduction of a methoxy (B1213986) group (-OCH₃) onto the indole ring is a common strategy in medicinal chemistry to modulate a molecule's properties. chim.it Methoxy groups can alter a compound's electron distribution, lipophilicity, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile. chim.itnih.gov For instance, the anti-inflammatory drug indomethacin features a methoxy group at the 5-position, which is crucial for its activity. chim.itresearchgate.net Research has shown that methoxyindoles possess a wide range of pharmacological activities, including neuroprotective, antifungal, and anticancer properties. chim.itmdpi.commdpi.com The position of the methoxy group is a critical determinant of its effect; for example, 5-methoxyindole (B15748) derivatives have been investigated for their potent antifungal and neuroprotective activities. mdpi.commdpi.com

This article focuses specifically on the chemical compound Sodium;2-(5-methoxy-1H-indol-2-yl)acetate . This molecule is the sodium salt of 2-(5-methoxy-1H-indol-2-yl)acetic acid. The parent acid combines the indole-2-acetic acid scaffold with a methoxy group at the 5-position of the benzene ring. The formation of a sodium salt typically enhances the aqueous solubility of the parent compound, facilitating its use in biological assays and formulations.

While its close relative, 5-methoxyindole-3-acetic acid, is a known metabolite of melatonin with documented biological activities, including antibacterial and potential carcinogenic effects, specific research on the 2-acetate (B119210) isomer is less common. nih.govebi.ac.ukbiosynth.com The synthesis of the parent acid, 5-methoxy-1H-indole-2-carboxylic acid, has been a subject of chemical research, with studies exploring its synthesis and crystal structure. mdpi.comsci-hub.se This focus provides a platform to examine the synthesis, properties, and the specific, albeit limited, research context of this compound and its parent acid, distinguishing it from its more widely studied isomers.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(5-methoxy-1H-indol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYLSCAJCHORAT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of the Indole (B1671886) Acetate (B1210297) Core

The construction of the 2-(5-methoxy-1H-indol-2-yl)acetate backbone hinges on the formation of the indole nucleus and the subsequent or concurrent introduction of the acetate group at the C-2 position. Several classical and modern synthetic strategies can be employed for this purpose.

Approaches to 2-Substituted Indole Ring Formation

The formation of the indole ring is a cornerstone of the synthesis. Various named reactions in organic chemistry provide robust pathways to substituted indoles.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. nih.govnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of the target compound, 4-methoxyphenylhydrazine would be reacted with a pyruvate (B1213749) derivative, such as ethyl pyruvate, under acidic conditions to form the corresponding hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield the 5-methoxyindole-2-carboxylate ester. scielo.brresearchgate.net

Japp-Klingemann Reaction: This reaction provides an alternative route to the necessary hydrazone intermediate for the Fischer indole synthesis. researchgate.net It involves the coupling of an aryl diazonium salt with a β-keto-ester or β-keto-acid. researchgate.net For instance, the diazonium salt of 4-methoxyaniline can be reacted with a suitable β-keto-ester, followed by hydrolysis and decarboxylation, to generate a phenylhydrazone that can then be cyclized via the Fischer indole synthesis to afford the 5-methoxyindole-2-carboxylic acid ester. nih.govwikipedia.org

Reissert Indole Synthesis: This method utilizes the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form an o-nitrophenylpyruvate ester. researchgate.net Subsequent reductive cyclization of this intermediate, for example using zinc in acetic acid, yields the indole-2-carboxylic acid. researchgate.netresearchgate.net By starting with 4-methoxy-2-nitrotoluene, this method can be adapted to produce 5-methoxyindole-2-carboxylic acid.

Leimgruber-Batcho Indole Synthesis: This efficient and high-yielding process begins with the condensation of a 2-nitrotoluene (B74249) with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. researchgate.netscispace.com Subsequent reductive cyclization of the enamine leads to the formation of the indole ring. researchgate.netscispace.com Starting with 4-methoxy-2-nitrotoluene, this method provides a direct route to 5-methoxyindole (B15748). researchgate.net

| Synthetic Approach | Starting Materials | Key Intermediates | Reference |

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Pyruvate derivative | Phenylhydrazone | nih.govscielo.br |

| Japp-Klingemann Reaction | 4-Methoxyaniline diazonium salt, β-Keto-ester | Phenylhydrazone | researchgate.netnih.gov |

| Reissert Indole Synthesis | 4-Methoxy-2-nitrotoluene, Diethyl oxalate | o-Nitrophenylpyruvate | researchgate.netresearchgate.net |

| Leimgruber-Batcho Synthesis | 4-Methoxy-2-nitrotoluene, Formamide acetal | Enamine | researchgate.netscispace.com |

Introduction of the Acetate Moiety

Once the 5-methoxyindole nucleus is formed, or during its formation, the acetate group must be introduced at the C-2 position.

From Indole-2-Carboxylic Acids: Several of the above-mentioned indole syntheses, such as the Fischer, Reissert, and Japp-Klingemann reactions, directly yield indole-2-carboxylic acids or their esters. researchgate.netnih.govresearchgate.net If the carboxylic acid is obtained, it can be converted to the corresponding acetate through standard homologation procedures. This typically involves reduction of the carboxylic acid to the corresponding alcohol (2-hydroxymethyl-5-methoxyindole), followed by conversion to a halide (e.g., with SOCl₂ or PBr₃), and subsequent nucleophilic substitution with cyanide. Hydrolysis of the resulting nitrile (2-cyanomethyl-5-methoxyindole) would then yield the desired 2-(5-methoxy-1H-indol-2-yl)acetic acid.

Direct C-2 Alkylation: A more direct approach involves the alkylation of a pre-formed 5-methoxyindole at the C-2 position. While indoles typically undergo electrophilic substitution at the C-3 position, C-2 functionalization can be achieved under specific conditions. For instance, the reaction of 5-methoxyindole with ethyl diazoacetate in the presence of a suitable catalyst can lead to the introduction of the acetate group at the C-2 position. sci-hub.se Another approach involves the use of a directing group on the indole nitrogen to favor C-2 metalation, followed by quenching with an appropriate electrophile like ethyl bromoacetate.

Regioselective Methoxy (B1213986) Group Incorporation at the C-5 Position

The precise placement of the methoxy group at the C-5 position of the indole ring is crucial. This is typically achieved by starting with a benzene-ring precursor that already contains the methoxy group in the desired para position relative to the point of cyclization.

For instance, in the Fischer indole synthesis, the use of 4-methoxyphenylhydrazine ensures the formation of the 5-methoxyindole. rsc.org Similarly, in the Reissert and Leimgruber-Batcho syntheses, starting with 4-methoxy-2-nitrotoluene directs the methoxy group to the C-5 position of the final indole product. researchgate.netresearchgate.net

Alternatively, it is possible to synthesize 5-methoxyindole from indole itself through a multi-step process. This can involve nitration of the indole, which typically occurs at the C-5 position, followed by reduction of the nitro group to an amino group, diazotization, and subsequent reaction with methanol (B129727) in the presence of a copper catalyst. Another reported method involves the synthesis from 5-bromoindole, which is reacted with sodium methoxide (B1231860) in the presence of a copper-based catalyst system. nih.gov

Salt Formation and Stabilization as Sodium Salt

The final step in the synthesis of the target compound is the formation of the sodium salt. This is a straightforward acid-base reaction. The carboxylic acid, 2-(5-methoxy-1H-indol-2-yl)acetic acid, is treated with a sodium base.

Commonly used bases for this transformation include:

Sodium hydroxide (B78521) (NaOH)

Sodium bicarbonate (NaHCO₃)

Sodium carbonate (Na₂CO₃)

Sodium methoxide (NaOCH₃)

The reaction is typically carried out in a suitable solvent, such as water, ethanol (B145695), or a mixture thereof. The addition of the sodium base to a solution or suspension of the carboxylic acid leads to deprotonation of the acidic carboxylic acid proton, forming the sodium carboxylate salt. The salt can then be isolated by precipitation or by evaporation of the solvent. The resulting sodium salt is generally a more stable, crystalline solid compared to the free acid, which can be advantageous for storage and handling.

Synthetic Routes to Analogues and Derivatives of 2-(5-methoxy-1H-indol-2-yl)acetate

The core structure of 2-(5-methoxy-1H-indol-2-yl)acetate can be readily modified to generate a variety of analogues and derivatives, allowing for the exploration of structure-activity relationships.

Modification of the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring is a common site for modification.

N-Alkylation: The N-H proton of the indole can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an indolide anion. This anion can then be reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfate, to introduce an alkyl group at the N-1 position. This provides a route to a wide range of N-alkylated derivatives.

N-Acylation: The indole nitrogen can also be acylated using various acylating agents. nih.gov Common methods include reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride would yield the N-acetyl derivative. chemicalbook.com Direct acylation with a carboxylic acid is also possible using coupling agents or under specific catalytic conditions. clockss.org These reactions provide access to a diverse array of N-acyl analogues.

| Modification | Reagents | Product Type | Reference |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | N-Alkyl indole-2-acetate | N/A |

| N-Acylation | Acid chloride/anhydride, Base | N-Acyl indole-2-acetate | nih.govchemicalbook.com |

Structural Diversification of the Acetate Side Chain

The acetate side chain of the parent compound, 2-(5-methoxy-1H-indol-2-yl)acetic acid, is a primary site for structural modification. These derivatizations are typically achieved through standard organic transformations of the carboxylic acid functional group. The goal of such modifications is often to alter the molecule's physicochemical properties, such as polarity, solubility, and its ability to interact with biological targets.

Key derivatization strategies include:

Esterification: The carboxylic acid can be readily converted to a variety of esters (e.g., methyl, ethyl, or more complex alkyl esters). This is often achieved by reacting the acid with an alcohol under acidic conditions. For instance, refluxing the related compound indomethacin (B1671933) with absolute ethanol and concentrated sulfuric acid yields the corresponding ethyl ester. nih.gov This transformation can modulate the lipophilicity of the molecule.

Amidation: Reaction of the carboxylic acid (or its activated form, like an acyl chloride) with primary or secondary amines yields corresponding amides. This introduces a hydrogen bond donor/acceptor site, which can significantly influence molecular interactions.

Reduction: The carboxylic acid can be reduced to a primary alcohol, 2-(5-methoxy-1H-indol-2-yl)ethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This removes the acidic proton and introduces a hydroxyl group, fundamentally changing the side chain's chemical character.

Homologation: The acetate chain can be extended through various multi-step synthetic sequences to create propionate (B1217596) or butyrate (B1204436) analogs, altering the spatial relationship between the indole core and the terminal functional group.

| Derivative Type | General Reaction | Example Reagents | Resulting Functional Group |

| Ester | Esterification | Ethanol (C₂H₅OH), H₂SO₄ | -COOCH₂CH₃ |

| Amide | Amidation | Ammonia (NH₃), DCC | -CONH₂ |

| Primary Alcohol | Reduction | Lithium aluminum hydride (LiAlH₄) | -CH₂OH |

| Extended Chain | Arndt-Eistert Homologation | SOCl₂, CH₂N₂, Ag₂O | -CH₂COOH |

Substitution Pattern Variations on the Methoxyindole Ring

The 5-methoxyindole ring is an electron-rich aromatic system amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents at different positions. The existing methoxy group at the 5-position acts as an activating, ortho-, para-directing group, influencing the regioselectivity of subsequent reactions.

Regioselectivity: For 5-methoxyindoles, electrophilic substitution is a subject of mechanistic interest. While cyclization reactions often favor the 3-position, direct substitution at the 2-position can also occur. rsc.org The relative reactivity of the C2 and C3 positions is influenced by π-electron density, with the 5-methoxy derivative showing a higher-than-expected degree of substitution at the C2 position. rsc.org Other potential sites for substitution include the C4, C6, and C7 positions on the benzene (B151609) portion of the indole ring.

Types of Substituents: A wide range of functional groups can be introduced onto the ring to probe steric and electronic effects.

Halogenation: Introduction of chloro, bromo, or fluoro groups using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration: Addition of a nitro group (-NO₂) using nitric acid and sulfuric acid, which can subsequently be reduced to an amino group.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the ring, though this can sometimes be challenging on indole systems. More modern iron-catalyzed C-H alkylation methods offer a regioselective approach. rsc.org

Prevalence in Pharmaceuticals: An analysis of small molecule drugs approved by the FDA shows a significant preference for specific substitution patterns on benzenoid rings. The most common are 1,4-disubstituted, monosubstituted, 1,2,4-trisubstituted, and 1,2-disubstituted patterns, which collectively account for 76% of all such rings in pharmaceuticals. chemrxiv.org This highlights the importance of synthetic control over substituent placement when designing new molecules.

| Position of Substitution | Potential Substituent | Example Reagent/Reaction Type |

| C3 | Alkyl | Friedel-Crafts Alkylation |

| C4 / C6 | Halogen (e.g., Bromo) | N-Bromosuccinimide (NBS) |

| C7 | Nitro | Nitrating Mixture (HNO₃/H₂SO₄) |

| N1 (Indole Nitrogen) | Acyl | Acyl Chloride (e.g., (4-chlorophenyl)carbonyl chloride) |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign, efficient, and sustainable. The synthesis of indole derivatives, including the 5-methoxy-1H-indole-2-acetate scaffold, is an area where green chemistry principles are being actively applied. researchgate.net

Key green approaches relevant to the synthesis of this compound's precursors include:

Use of Benign Solvents: Traditional syntheses often rely on volatile or hazardous organic solvents. Green alternatives focus on using water, ethanol, or performing reactions under solvent-free conditions. rsc.orgresearchgate.net An innovative indole synthesis method uses ethanol as a solvent and avoids the need for a metal catalyst. rsc.org

Atom Economy and Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. An innovative two-step reaction to assemble the indole core involves an Ugi multicomponent reaction followed by an acid-induced cyclization, which is highly atom-economical. rsc.org

Energy Efficiency: Microwave irradiation is increasingly used as an alternative to conventional heating. It can lead to significantly shorter reaction times, higher yields, and cleaner reactions, as demonstrated in Fischer-indole syntheses. researchgate.net

Sustainable Catalysis: Replacing stoichiometric reagents with catalytic amounts of less toxic and more sustainable materials is a core green principle. This includes the use of nanocatalysts, green catalysts, and earth-abundant metals. researchgate.net For example, an iron-catalyzed protocol has been developed for the alkylation of indoles, providing an efficient and sustainable alternative to methods using more precious or toxic metals. rsc.org

| Green Chemistry Principle | Methodology | Advantages over Conventional Methods |

| Safer Solvents | Using water or ethanol; solvent-free reactions | Reduced toxicity, waste, and environmental impact. rsc.orgresearchgate.net |

| Atom Economy | Multicomponent reactions (e.g., Ugi reaction) | High efficiency, reduced number of synthetic steps, less waste. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times, often higher yields. researchgate.net |

| Catalysis | Use of sustainable catalysts (e.g., Iron) | Avoids stoichiometric toxic reagents, reusable catalysts, lower cost. rsc.org |

Molecular and Cellular Mechanistic Investigations

Receptor Interaction Studies

Binding Affinity Assessments with Relevant Receptors (e.g., 5-HT4 receptors)

The structural characteristics of Sodium;2-(5-methoxy-1H-indol-2-yl)acetate, particularly the 5-methoxyindole (B15748) core, suggest a potential for interaction with serotonin (B10506) (5-HT) receptors. The parent compound, 5-methoxyindole-2-carboxylic acid, has been utilized as a reactant in the synthesis of 5-HT4 receptor ligands sigmaaldrich.com. Structure-activity relationship (SAR) studies on various indole (B1671886) derivatives have demonstrated that modifications to the indole ring can significantly influence binding affinity for 5-HT receptors nih.govresearchgate.netlimef.com. For instance, a series of substituted indole carbazimidamides were found to be potent 5-HT4 receptor agonists, with some derivatives exhibiting higher potency than serotonin itself nih.gov. The affinity of these ligands is influenced by the nature and position of substituents on the indole scaffold nih.gov. While direct binding data for this compound is not available, the established importance of the indole nucleus in 5-HT receptor binding suggests that this compound is a candidate for such interactions mdpi.com.

Functional Agonist/Antagonist Profiling in in vitro Systems

The functional activity of indole derivatives at the 5-HT4 receptor can range from full agonism to partial agonism, depending on the specific substitutions nih.gov. For example, in studies using isolated guinea pig ileum, certain indole carbazimidamides acted as full 5-HT4 receptor agonists, while others displayed partial agonist activity nih.gov. The functional profile of a ligand is crucial as it determines the physiological response upon binding to the receptor. 5-HT4 receptor agonists have shown therapeutic potential in gastrointestinal motility disorders nih.gov. Luminally acting 5-HT4 receptor agonists, for instance, have demonstrated protective effects in models of colitis by enhancing epithelial healing nih.gov. The functional consequence of this compound binding to the 5-HT4 receptor would require in vitro functional assays, such as measuring cAMP production in response to the compound, to determine if it acts as an agonist, antagonist, or has no functional effect wikipedia.org.

Tyrosine Kinase Receptor B (TrkB) Agonism and Related Signaling Pathways

Recent research has uncovered a functional interplay between serotonin receptor signaling and the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tyrosine Kinase Receptor B (TrkB) nih.govmdpi.comnih.govresearchgate.netresearchgate.net. Activation of the 5-HT4 receptor can lead to the transactivation of the TrkB receptor, which plays a crucial role in neuronal survival, differentiation, and plasticity mdpi.comresearchgate.net. This crosstalk between a G protein-coupled receptor (GPCR) and a receptor tyrosine kinase represents a potential indirect mechanism through which a 5-HT4 receptor ligand could modulate TrkB signaling mdpi.comresearchgate.net.

The primary signaling pathways downstream of TrkB activation include the phosphoinositide 3-kinase (PI3K)-AKT pathway and the extracellular signal-regulated kinase (ERK)-cAMP responsive element binding protein (CREB) pathway nih.gov. Activation of these cascades is fundamental to the neuroprotective and neurogenic effects of BDNF. While there is no direct evidence of this compound acting as a direct TrkB agonist, its potential interaction with the 5-HT4 receptor suggests it could indirectly influence these critical neuronal signaling pathways. Furthermore, various antidepressant drugs have been shown to activate TrkB signaling, suggesting that small molecules can indeed modulate this receptor's activity biorxiv.orgbiorxiv.org.

Enzyme Modulation and Inhibition Studies

Cyclooxygenase (COX) Isoform Regulation (COX-1, COX-2)

The indoleacetic acid moiety of this compound is structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), which is a known non-selective inhibitor of cyclooxygenase (COX) enzymes chesci.com. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation nih.gov. Many indole derivatives have been investigated as COX inhibitors, with a focus on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition chesci.comnih.govnih.govmdpi.comresearchgate.net.

Studies have shown that modifications to the indole core can shift the selectivity towards COX-2 chesci.com. For example, certain synthesized indole derivatives have demonstrated significant anti-inflammatory activity and selective inhibition of COX-2 expression nih.gov. The potential for this compound to inhibit COX isoforms is plausible based on its structural similarity to other indole-based NSAIDs. In silico docking studies have been used to predict the binding affinity of indole compounds to the active site of COX-2, and such studies could provide a preliminary assessment of the inhibitory potential of this specific compound nih.gov. A metabolite of indomethacin, 5-methoxy-2-methyl-3-indole acetic acid, has been shown to interact with substances produced by the aortic wall that are eliminated by cyclooxygenase inhibitors nih.gov. Additionally, the endogenous tryptophan metabolite, 5-methoxytryptophan, has been found to suppress COX-2 expression nih.gov.

Below is a table summarizing the COX inhibitory activity of selected indole derivatives from a study, illustrating the potential for this class of compounds.

| Compound | % Inhibition of Inflammation (3h) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | 76.89% | 1.2 | 2.5 | 0.48 |

| Compound S3 | 63.69% | >100 | 15.2 | >6.58 |

| Compound S7 | 62.11% | >100 | 20.4 | >4.90 |

| Compound S14 | 60.52% | >100 | 22.1 | >4.52 |

| Data adapted from a study on synthesized indole derivatives, demonstrating the potential for COX inhibition and selectivity. "Compound S3", "S7", and "S14" refer to specific novel synthesized indole derivatives in the cited study. |

Impact on Other Enzyme Systems

Beyond COX enzymes, indoleacetic acid derivatives have been shown to modulate the activity of other enzyme systems. For instance, substituted derivatives of indole acetic acid have been evaluated as inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications nih.gov. In these studies, 1-indole acetic acid derivatives were found to be more potent inhibitors than their 3-indole acetic acid counterparts nih.gov.

Furthermore, newly synthesized indole acetic acid sulfonate derivatives have demonstrated inhibitory activity against ectonucleotidases, enzymes that are involved in the regulation of extracellular adenosine (B11128) levels and have implications in the tumor microenvironment rsc.org. The inhibitory potential of these derivatives was found to be dependent on the specific substitutions on the indole scaffold rsc.org.

The parent compound, indole-3-acetic acid (IAA), is a plant hormone, and its metabolism is well-studied. Enzymes from certain bacteria are capable of degrading IAA, indicating that this chemical scaffold can be a substrate for various enzymatic reactions mdpi.comresearchgate.net. Additionally, IAA has been shown to be a substrate for enzymes that conjugate amino acids to it, a process involved in auxin homeostasis in plants nih.gov. The 5-methoxyindole-3-acetic acid derivative has been shown to inhibit cyclase enzymes and may also inhibit matrix metalloproteinases and aminotransferases biosynth.com. The potential for this compound to interact with these or other enzyme systems warrants further investigation.

Cellular Response in Model Systems

Antioxidant Activity in Cell-Based AssaysThere are no published results from cell-based antioxidant assays, such as the Cellular Antioxidant Activity (CAA) assay, that specifically evaluate the antioxidant potential of this compound.

Due to the absence of specific research on "this compound," a data table of compound names mentioned in the article cannot be generated as no other compounds were discussed in relation to it.

Antimicrobial Efficacy in Microbiological Models

A comprehensive review of publicly available scientific literature did not yield any specific studies or data on the antimicrobial efficacy of this compound in microbiological models. Consequently, detailed research findings and data tables on its activity against various microorganisms cannot be provided at this time.

While research exists on the antimicrobial properties of various indole derivatives and sodium acetate (B1210297) as separate entities, no direct investigations into the combined effect or the specific activity of the salt "this compound" were identified. Therefore, its potential spectrum of activity, minimum inhibitory concentrations (MIC), and minimum bactericidal/fungicidal concentrations (MBC/MFC) against pathogenic bacteria and fungi remain undetermined.

Further research is required to establish whether this compound possesses any intrinsic antimicrobial properties and to characterize its potential efficacy in microbiological systems.

Structure Activity Relationship Sar Studies

Influence of the Methoxy (B1213986) Group at C-5 on Biological Activity

The substitution pattern on the benzene (B151609) portion of the indole (B1671886) ring significantly modulates the electronic properties and, consequently, the biological activity of the molecule. The C-5 position is a common site for substitution, and the presence of a methoxy (-OCH3) group at this position has been shown to have a pronounced effect.

The methoxy group is an electron-donating group, which increases the electron density of the indole ring system. This alteration in electronic character can enhance the binding affinity of the molecule to its biological targets. chim.it In SAR studies of indole acetic acid derivatives for anti-inflammatory activity, it has been observed that substitutions at the 5-position with electron-donating groups like methoxy, fluoro, or dimethylamino result in greater activity compared to the unsubstituted parent compound. youtube.com

Research on various 5-methoxyindoles has demonstrated their clear influence on biological processes. For instance, 5-methoxyindole-3-acetic acid has been shown to affect protein and peptide secretion in in-vitro studies. nih.gov While this is a different isomer (substitution at C-3 instead of C-2), it highlights the general biological relevance of the 5-methoxyindole (B15748) scaffold. The enhanced reactivity and biological activity of methoxy-substituted indoles make them a frequent feature in naturally occurring bioactive compounds and a strategic choice in drug design. chim.it

The table below summarizes the effect of various substituents at the C-5 position on the activity of indole acetic acid derivatives, illustrating the favorable contribution of the methoxy group.

| Substituent at C-5 | General Effect on Activity | Reference |

| -OCH3 (Methoxy) | Increased activity | youtube.com |

| -F (Fluoro) | Increased activity | youtube.com |

| -N(CH3)2 (Dimethylamino) | Increased activity | youtube.com |

| -H (Unsubstituted) | Baseline activity | youtube.com |

Role of the Indole-2-yl Substituent and Acetate (B1210297) Moiety on Biological Interactions

The core indole nucleus and the position of the acetate side chain are fundamental to the molecule's biological function. The specific placement of the acetate group at the C-2 position is a critical determinant of its interaction with target proteins.

In studies of indole derivatives as inhibitors of various enzymes, the carboxylate group (from the acetate moiety) often plays a crucial role in binding. For example, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the C-2 carboxyl group was found to be essential for chelating with Mg2+ ions in the enzyme's active site. mdpi.comnih.gov This highlights the importance of the acidic functionality provided by the acetate/carboxylate group for anchoring the molecule to its biological target. Replacement of this carboxyl group with other acidic functionalities, or with non-acidic groups like amides, generally leads to a decrease or loss of activity. youtube.com

Effects of N-1 Substitution on Receptor Binding and Functional Activity

The nitrogen atom at position 1 (N-1) of the indole ring is another key site for structural modification. The hydrogen atom on the N-1 position can act as a hydrogen bond donor, which can be a critical interaction for receptor binding. mdpi.com Alternatively, substituting this hydrogen with various chemical groups can significantly alter the compound's steric and electronic profile, leading to changes in receptor affinity and functional activity.

SAR studies on different classes of indole derivatives have consistently shown that N-1 substitution is a powerful tool for modulating biological effects. For instance, in the development of cannabinoid receptor 2 (CB2) agonists based on an indol-3-yl ketone scaffold, a systematic examination of N-1 substitutions revealed that various aminoalkyl derivatives were active at the receptor. nih.gov Both non-aromatic and aromatic side chains at the N-1 position yielded high-affinity agonists, although the functional potency varied. nih.gov Notably, introducing polar side chains was generally well-tolerated, whereas acidic or amide groups led to weaker or inactive compounds. nih.gov

In other contexts, acylation of the indole nitrogen has been found to decrease activity. youtube.com The specific effect of N-1 substitution is highly dependent on the target receptor and the nature of the substituent itself. These findings indicate that the N-1 position is a critical node for interaction within the binding pocket of a target protein, and modifications at this site can fine-tune a compound's pharmacological profile from agonist to antagonist or even inverse agonist. nih.gov

| N-1 Substituent Type | Example Effect on Activity (in specific scaffolds) | Reference |

| Hydrogen (unsubstituted) | Can act as H-bond donor, crucial for some interactions | mdpi.com |

| Aminoalkyl derivatives | Potent agonism at CB2 receptors | nih.gov |

| Aromatic side chains | High-affinity agonism at CB2 receptors | nih.gov |

| Aliphatic/Arylalkyl Acyl groups | Decrease in anti-inflammatory activity | youtube.com |

| Sulfonamide derivatives | Can produce inverse agonists or full agonists depending on the R-group | nih.gov |

Conformational Analysis and its Correlation with Observed Biological Profiles

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of indole derivatives helps to understand the spatial arrangement of the key functional groups and how this structure correlates with biological activity.

For 5-methoxyindole, the parent scaffold of the compound , studies have identified two primary conformational states: syn and anti. These conformers are defined by the relative orientation of the N-H bond of the indole ring and the O-CH3 group of the methoxy substituent. nih.gov The anti conformer is the lower-energy ground state. The ability to exist in different conformations can be crucial for adapting to the specific geometry of a receptor's binding site.

Development of Pharmacophore Models for Indole Acetate Scaffolds

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Developing such models for indole acetate scaffolds helps in understanding the SAR and in designing new, more potent compounds.

For various indole derivatives, pharmacophore models have been successfully generated. proceedings.sciencenih.gov These models typically identify key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com For an indole acetate scaffold, a common pharmacophore model would likely include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor feature from the N-H group of the indole.

A hydrogen bond acceptor and/or a negative ionizable feature representing the carboxylate of the acetate moiety.

A hydrophobic feature associated with the bicyclic indole system.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |

| Aromatic Ring | Indole Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Indole N-H | Hydrogen bonding with receptor |

| Hydrogen Bond Acceptor | Carbonyl oxygen of acetate | Hydrogen bonding with receptor |

| Negative Ionizable Feature | Carboxylate group (-COO⁻) | Ionic bonding, hydrogen bonding |

| Hydrophobic Region | Bicyclic Indole System | Hydrophobic interactions with receptor pocket |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies on Sodium;2-(5-methoxy-1H-indol-2-yl)acetate are not extensively documented in publicly available literature, research on structurally similar indole derivatives provides valuable insights into their potential interactions. For instance, various N-acetylisatines and glyoxylamides containing indole moieties have been synthesized and their interactions with microbial enzymes studied through molecular docking nih.gov. These studies help in elucidating the binding modes and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

In a typical molecular docking workflow, the three-dimensional structure of the target receptor is obtained from a protein data bank. The ligand, in this case, the 2-(5-methoxy-1H-indol-2-yl)acetate anion, would be built and optimized using computational chemistry software. Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site and score them based on a scoring function that estimates the binding affinity.

Table 1: Key Interactions in Molecular Docking of Indole Derivatives

| Interaction Type | Description | Potential Role in Binding |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for specificity and anchoring the ligand in the active site. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | Contribute significantly to the overall binding affinity. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the binding of compounds with aromatic systems like the indole ring. |

| Electrostatic Interactions | Interactions between charged or polar groups. | Can guide the ligand to the binding site and contribute to binding energy. |

The insights gained from such simulations on related indole compounds can guide the selection of potential biological targets for this compound and aid in the design of more potent derivatives.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular quantum chemical method used for these purposes.

A recent study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), the parent acid of the sodium salt , utilized DFT calculations to complement experimental data from X-ray diffraction and infrared spectroscopy nih.govmdpi.com. The calculations were performed using the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets nih.govmdpi.com.

These calculations provided a detailed understanding of the molecular structure, intermolecular interactions, and vibrational frequencies of MI2CA. The study revealed the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups of the MI2CA molecules. Furthermore, interactions involving the NH group of the indole ring and the methoxy (B1213986) group were found to significantly influence the spatial arrangement of the molecules in the crystal lattice nih.govmdpi.com.

Table 2: Selected Calculated Properties of a 5-Methoxyindole (B15748) Derivative

| Property | Method | Basis Set | Finding | Reference |

| Molecular Geometry | DFT (ωB97X-D) | 6-31++G(d,p) | Good agreement with experimental X-ray diffraction data. | nih.govmdpi.com |

| Vibrational Frequencies | DFT (ωB97X-D) | 6-31++G(d,p) | Aided in the interpretation of experimental infrared spectra. | nih.govmdpi.com |

| Intermolecular Interactions | DFT (ωB97X-D) | 6-31++G(d,p) | Confirmed the presence of strong hydrogen bonding. | nih.govmdpi.com |

By calculating properties such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, quantum chemical calculations can also provide insights into the reactivity of this compound. The MEP map can indicate the regions of the molecule that are electron-rich or electron-poor, suggesting sites for electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, untested compounds.

While a specific QSAR model for this compound has not been reported, the principles of QSAR have been applied to various classes of indole derivatives to understand the structural requirements for their biological activities mdpi.comnih.govresearchgate.net. For a QSAR study, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of atoms | Basic information about the composition of the molecule. |

| Topological | Connectivity indices, Wiener index | Information about the branching and connectivity of atoms. |

| Geometrical | Molecular surface area, Molecular volume | Information about the three-dimensional shape and size of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Information about the electronic properties and reactivity. |

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. A statistically robust QSAR model can then be used to predict the activity of this compound, provided that it falls within the applicability domain of the model.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the dynamic behavior of a ligand-receptor complex, complementing the static picture provided by molecular docking.

An MD simulation of a complex between this compound and a target receptor would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions). The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.

These simulations can reveal:

The stability of the ligand's binding pose.

The flexibility of the ligand and the receptor's active site.

The role of water molecules in mediating ligand-receptor interactions.

The free energy of binding, which is a more accurate measure of binding affinity than docking scores.

In Silico Prediction of Biological Activity Profiles

In silico prediction of biological activity profiles involves the use of computational models to predict the likely biological activities and properties of a compound. This can include predicting its therapeutic effects, potential off-target effects, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Various online tools and software packages are available that use large databases of known compound-activity relationships to make these predictions. These tools often employ machine learning algorithms or statistical models to correlate chemical structures with biological activities nih.govnih.govmdpi.com.

For this compound, these predictive models could be used to:

Generate a list of potential biological targets.

Predict its likelihood of having certain therapeutic activities (e.g., anti-inflammatory, neuroprotective).

Estimate its ADME properties, such as oral bioavailability and metabolic stability.

Flag potential toxicological liabilities.

It is important to note that these in silico predictions are probabilistic and require experimental validation. However, they are invaluable in the early stages of research for prioritizing compounds and designing focused experimental studies. The use of such predictive tools is becoming increasingly common in the drug discovery and development process to reduce costs and attrition rates nih.govnih.gov.

Analytical Methodologies for Research Compound Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating Sodium;2-(5-methoxy-1H-indol-2-yl)acetate from impurities, starting materials, and by-products. These techniques are crucial for both qualitative purity assessment and preparative isolation of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's polarity.

For analysis, the sodium salt is dissolved in the mobile phase, where the pH is controlled to ensure consistent ionization and retention. An acidic mobile phase (pH 3-4) would convert the carboxylate to its free acid form, 2-(5-methoxy-1H-indol-2-yl)acetic acid, enhancing its retention on a nonpolar stationary phase like C18. The separation relies on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV-Vis detector, as the indole (B1671886) ring system possesses a strong chromophore. Analysis of related indole compounds suggests optimal detection wavelengths are typically around 220 nm and 280 nm. ntu.edu.sg Fluorimetric detection can also be used for enhanced sensitivity, exploiting the native fluorescence of the indole nucleus. nih.govresearchgate.net

A typical HPLC method for a related compound, indole-3-acetic acid, utilized a C8 column with a gradient elution, starting with a mobile phase of 80:20 water/acetic acid:acetonitrile (B52724)/water and transitioning to 100% acetonitrile/water. nih.gov This demonstrates the effectiveness of gradient elution for resolving multiple indole compounds.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 220 nm and 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is less commonly used for the direct analysis of this compound due to the compound's low volatility and thermal lability. The sodium salt form and the polar carboxylic acid and N-H functional groups prevent efficient elution from a GC column.

Therefore, derivatization is a mandatory prerequisite for GC analysis. scielo.org.za This two-step process involves:

Acidification: The sodium salt is first converted to its free acid form, 2-(5-methoxy-1H-indol-2-yl)acetic acid, using a suitable acid.

Esterification: The carboxylic acid group is converted into a more volatile ester, such as a methyl or ethyl ester. This can be achieved using reagents like methyl chloroformate, which is a safer alternative to diazomethane. nih.govresearchgate.net The indole nitrogen may also be derivatized (e.g., via silylation) to further increase volatility and improve peak shape.

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometry (MS) detector for definitive identification. The separation is achieved on a capillary column with a nonpolar or moderately polar stationary phase.

Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification Data)

While basic spectroscopic data provides initial identification, advanced spectroscopic methods are required for unambiguous structural elucidation and confirmation, providing detailed insights into the molecule's connectivity and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Advanced, multi-dimensional NMR techniques are indispensable for the complete structural assignment of this compound. While 1D ¹H and ¹³C NMR provide primary information on the number and type of protons and carbons, 2D NMR experiments reveal the intricate connectivity of the molecule. mendeley.com

Correlation Spectroscopy (COSY): This experiment would be used to establish ¹H-¹H coupling networks. It would confirm the connectivity of the protons on the benzene (B151609) portion of the indole ring (H-4, H-6, H-7) and identify any long-range couplings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each carbon atom that bears a proton (e.g., C-3, C-4, C-6, C-7, the acetate (B1210297) -CH₂-, and the methoxy (B1213986) -CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. mendeley.com Key expected correlations would include:

The acetate -CH₂- protons to the indole C-2 and C-3, and to the carboxyl carbon, confirming the position of the acetate side chain.

The methoxy (-OCH₃) protons to the C-5 carbon, confirming the position of the methoxy group.

The indole N-H proton to C-2, C-3, and C-7a, confirming the indole core structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-H | ~10.5-11.5 | - | C-2, C-3, C-7a |

| C-2 | - | ~138-142 | - |

| C-3 | ~6.2-6.4 | ~101-104 | H-4, H-7a |

| CH₂ | ~3.7-3.9 | ~32-35 | C-2, C-3, C=O |

| C=O | - | ~173-176 | - |

| C-3a | - | ~128-130 | - |

| C-4 | ~7.2-7.3 | ~112-114 | C-3, C-5, C-6, C-7a |

| C-5 | - | ~154-156 | - |

| OCH₃ | ~3.8 | ~55-56 | C-5 |

| C-6 | ~6.7-6.8 | ~112-114 | C-4, C-5, C-7, C-7a |

| C-7 | ~7.0-7.1 | ~100-103 | C-3a, C-5, C-6 |

| C-7a | - | ~131-133 | - |

Note: Predicted shifts are based on data for structurally similar indole derivatives and can vary based on solvent and concentration.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, which provides valuable structural information.

In the negative ion mode, the parent ion would be the carboxylate anion [M]⁻ at m/z 218.1. In the positive ion mode, analysis of the free acid form (m/z 220.1 for [M+H]⁺) would reveal characteristic fragmentation patterns. The indole ring is a stable aromatic system, and fragmentation is often directed by the side chains. scirp.org Key fragmentation pathways for the protonated molecule would likely include:

Loss of water (-18 Da): From the carboxylic acid group.

Loss of the carboxyl group (-45 Da): Cleavage of the side chain to lose •COOH.

Formation of the 5-methoxy-1H-indol-2-ylmethyl cation (m/z 160.1): This results from the cleavage of the bond between the methylene (B1212753) group and the carboxyl group.

Formation of the quinolinium-type ion (m/z 130): A characteristic fragmentation for indole-acetic acids, though the pathway from an indole-2-acetate may differ from the well-documented indole-3-acetate (B1200044) fragmentation. nih.gov

Loss of a methyl radical (-15 Da): From the methoxy group, often followed by the loss of carbon monoxide (-28 Da).

Table 3: Predicted Key Mass Fragments of 2-(5-methoxy-1H-indol-2-yl)acetic acid

| m/z (Nominal) | Proposed Formula | Description of Fragment |

|---|---|---|

| 220 | [C₁₁H₁₂NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 202 | [C₁₁H₁₀NO₂]⁺ | Loss of H₂O from [M+H]⁺ |

| 174 | [C₁₀H₁₀NO]⁺ | Loss of COOH from [M+H]⁺ |

| 160 | [C₁₀H₁₀NO]⁺ | 5-methoxy-1H-indol-2-ylmethyl cation |

| 145 | [C₉H₇NO]⁺ | Loss of CH₃ from m/z 160 |

| 117 | [C₈H₇N]⁺ | Loss of CO from m/z 145 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. For this compound, the spectrum will be dominated by absorptions from the carboxylate group. Key features would include:

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the -CH₂- and -OCH₃ groups.

Carboxylate Asymmetric Stretch: A strong, broad absorption in the region of 1550-1610 cm⁻¹.

Carboxylate Symmetric Stretch: A moderate absorption around 1400-1440 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong peak for the aryl ether around 1200-1250 cm⁻¹.

For comparison, the free acid form would show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1730 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule's chromophore. The chromophore for this compound is the 5-methoxyindole (B15748) ring system. Indole itself typically exhibits two main absorption bands. ntu.edu.sg The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of these bands. researchgate.net Expected absorption maxima (λ_max) in a solvent like ethanol (B145695) or methanol would be:

A strong absorption band around 220-230 nm .

A second, broader band with fine structure around 270-290 nm .

These absorptions correspond to π→π* transitions within the conjugated aromatic system. The intensity and exact position of these bands can be used for quantitative analysis via the Beer-Lambert law.

Advanced Analytical Techniques for Bio-Sample Analysis (Non-Human, Pre-Clinical)

The robust characterization and quantification of research compounds in complex biological matrices are pivotal for the generation of reliable pre-clinical data. For this compound, a compound of interest in various research contexts, the development of sensitive and specific analytical methodologies is crucial for understanding its behavior in in vitro and ex vivo experimental systems. This section details advanced analytical techniques tailored for the detection and quantification of this indole derivative in non-human, pre-clinical bio-samples, such as cell culture media and animal tissues.

LC-MS/MS for Detection in Biological Matrices (e.g., cell culture media, animal tissues for in vitro or ex vivo studies)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and wide dynamic range. The development of a robust LC-MS/MS method for this compound is a critical step in pre-clinical research, enabling accurate measurement in matrices like cell culture media and various animal tissues.

A typical LC-MS/MS workflow for this compound involves several key stages:

Sample Preparation: The initial and most critical step is the efficient extraction of the analyte from the biological matrix while minimizing interferences. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile or methanol is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An appropriate organic solvent is used to extract this compound from the aqueous biological matrix.

Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up by utilizing a solid sorbent to retain the analyte of interest while other matrix components are washed away. The analyte is then eluted with a suitable solvent. This method is particularly useful for complex matrices like tissue homogenates.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. A reversed-phase C18 column is commonly used for the separation of indole derivatives. The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent (such as acetonitrile or methanol), run in either an isocratic or gradient mode to achieve optimal separation.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules like this compound. The mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, the precursor ion (the ionized form of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and sensitivity.

Hypothetical LC-MS/MS Parameters for this compound:

| Parameter | Value |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 214.07 (for the free acid form) |

| Product Ion (Q3) | To be determined experimentally |

| Collision Energy | To be determined experimentally |

| Dwell Time | 100 ms |

Derivatization Strategies for Enhanced Detection

In instances where the inherent sensitivity of detection for this compound is insufficient for a particular application, or when the chromatographic performance is poor, chemical derivatization can be employed. Derivatization involves chemically modifying the analyte to produce a derivative with improved analytical properties. For this compound, derivatization can target the carboxylic acid functional group or the indole ring itself.

Esterification of the Carboxylic Acid: The carboxylic acid moiety can be converted into an ester (e.g., a methyl or ethyl ester) through reaction with an alcohol in the presence of an acid catalyst. This process, known as esterification, increases the volatility and reduces the polarity of the compound, which can lead to improved peak shape and retention in reversed-phase chromatography.

Silylation: Silylation is a common derivatization technique where an active hydrogen in the carboxylic acid and the N-H of the indole ring is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. Silylated derivatives are more volatile and thermally stable, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis, and can also improve ionization efficiency in some LC-MS applications.

Fluorescent Labeling: To significantly enhance detection sensitivity, particularly for fluorescence-based detection methods, a fluorescent tag can be attached to the molecule. This is typically achieved by reacting the carboxylic acid group with a fluorescent labeling reagent. For example, the carboxylic acid can be activated with a carbodiimide (B86325) and then reacted with a fluorescent amine or hydrazine. This strategy allows for quantification at much lower concentrations.

Acylation: Acylation involves the introduction of an acyl group. By using a reagent containing a fluorophore, this method can also be used for fluorescent labeling. Additionally, derivatization with fluorinated acyl groups can enhance detectability in electron capture detection for GC.

Potential Derivatization Reactions for this compound:

| Derivatization Strategy | Target Functional Group | Reagent Example | Expected Benefit |

| Esterification | Carboxylic Acid | Methanol/HCl | Improved chromatographic peak shape, increased volatility. |

| Silylation | Carboxylic Acid, Indole N-H | BSTFA | Increased volatility and thermal stability for GC-MS, improved ionization. |

| Fluorescent Labeling | Carboxylic Acid | Dansyl Hydrazine | Significant enhancement in detection sensitivity for fluorescence detection. |

| Acylation | Indole N-H | Pentafluorobenzoyl chloride | Enhanced sensitivity for electron capture detection (GC-ECD). |

The selection of an appropriate derivatization strategy depends on the specific analytical challenge, the required sensitivity, and the available instrumentation. Method development and validation are essential to ensure the derivatization reaction is complete, reproducible, and does not introduce interfering byproducts.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Analogues

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes. This could involve:

Process Optimization: Refining existing pathways by exploring different catalysts, solvent systems, and reaction conditions to improve yields and reduce waste. researchgate.net

Novel Methodologies: Investigating new synthetic strategies, potentially utilizing modern catalytic systems (e.g., palladium-catalyzed cross-coupling reactions) or flow chemistry to streamline production.

Analogue Synthesis: A crucial avenue of research is the synthesis of a library of structural analogues. By systematically modifying the core structure—such as altering the position of the methoxy (B1213986) group, substituting it with other functional groups, or modifying the acetate (B1210297) side chain—researchers can perform structure-activity relationship (SAR) studies. This will be instrumental in identifying compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. For instance, the synthesis of various indole-2-carboxamides has been achieved through the conversion of indole-2-carboxylic acids to their respective acid chlorides followed by amidation. tezu.ernet.in

Identification of Additional Molecular Targets and Mechanisms

While the precise molecular targets of Sodium;2-(5-methoxy-1H-indol-2-yl)acetate are not yet fully elucidated, research on structurally similar compounds provides a logical starting point for investigation. The precursor, 5-methoxyindole-2-carboxylic acid, is a known reactant in the preparation of various bioactive agents, including potential anticancer compounds, inhibitors of Indoleamine 2,3-dioxygenase (IDO), and ligands for Dopamine D3 and 5-HT4 receptors. sigmaaldrich.com This suggests that the acetate derivative may interact with a similar range of targets.

Furthermore, the isomeric compound, 5-methoxyindole-3-acetic acid (a metabolite of melatonin), has been shown to inhibit enzymes such as cyclase, matrix metalloproteinases, and aminotransferases. biosynth.com Future research should therefore focus on screening this compound against these and other relevant biological targets. Key research questions include:

Does the compound inhibit cyclooxygenase (COX) enzymes, similar to other indole (B1671886) derivatives like Indomethacin (B1671933)? chim.it

Does it interact with the Aryl Hydrocarbon Receptor (AHR), a known target for indole-3-acetic acid?

What are its effects on key signaling pathways involved in inflammation, cell proliferation, and neuro-regulation?

Unraveling the mechanism of action will require a multi-faceted approach, combining computational modeling and molecular docking with empirical testing in relevant biochemical and cell-based assays.

Advanced in vitro and ex vivo Model Development for Efficacy Screening (Non-Human)

To effectively screen this compound and its analogues, robust and relevant non-human in vitro and ex vivo models are essential. Simple in vitro assays may not always predict in vivo activity, as demonstrated by 5-methoxy-2-methyl-3-indole acetic acid, which showed weak direct inhibition of platelet aggregation but was a potent inhibitor in an ex vivo system that included aortic tissue. nih.gov

Future efforts should concentrate on developing and utilizing more sophisticated models, such as:

Co-culture Systems: Establishing co-culture models that better mimic the physiological microenvironment, for example, by culturing cancer cells with stromal cells or immune cells.

3D Organoid Cultures: Using patient-derived or cell-line-derived organoids (e.g., tumor organoids, gut organoids) to provide a more accurate representation of tissue architecture and function.

Organ-on-a-Chip Technology: Employing microfluidic devices that simulate the physiology of human organs for more predictive efficacy and toxicity screening.

Ex vivo Tissue Models: Utilizing freshly isolated animal or human tissues in organ bath systems to study the compound's effects on complex physiological responses, such as vascular contraction, neural activity, or tissue-specific inflammation.

These advanced models will be critical for generating more predictive data on the compound's potential efficacy before moving into more complex non-clinical studies.

Integration of Omics Technologies for Comprehensive Mechanistic Insight

To gain an unbiased and comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These approaches can reveal global changes in genes, proteins, and metabolites following treatment with the compound, offering profound insights into its mechanism of action and identifying potential biomarkers of response.

Future research strategies should include:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells or tissues treated with the compound. This can help identify modulated signaling pathways and gene regulatory networks.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the protein landscape, revealing downstream effects on cellular machinery and signaling cascades.

Metabolomics: Analyzing the global metabolite profile to understand how the compound alters cellular metabolism. This is particularly relevant given that related indole compounds are involved in key metabolic pathways like tryptophan metabolism. nih.govhmdb.ca

By integrating data from these different omics layers, researchers can construct a detailed picture of the compound's cellular impact, identify novel molecular targets, and formulate new hypotheses about its therapeutic potential.

Development of Advanced Delivery Systems for Experimental Studies (Non-Clinical)

The physicochemical properties of indole acetate derivatives, such as poor water solubility, can present challenges in experimental studies, affecting bioavailability and reproducibility. The development of advanced drug delivery systems can overcome these limitations for non-clinical research. Nanotechnology offers a promising avenue for formulating this compound. nih.gov

Future research in this area should explore various nanoformulations, including:

Lipid-Based Nanoparticles: Systems like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are well-suited for encapsulating lipophilic compounds, potentially enhancing their stability and cellular uptake. ascendiacdmo.commdpi.commdpi.com

Polymeric Nanoparticles: Using biodegradable polymers like chitosan (B1678972) to encapsulate the compound can enable controlled and sustained release, which is beneficial for maintaining effective concentrations in in vitro and in vivo experimental models. researchgate.net

Nanoemulsions: Self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of poorly soluble compounds. ascendiacdmo.com

These advanced delivery systems can improve the compound's performance in experimental settings, leading to more reliable and translatable non-clinical data. nih.gov

Comparative Studies with Other Methoxyindole and Indole Acetate Derivatives

To clearly define the unique biological profile of this compound, it is crucial to conduct direct comparative studies against its structural isomers and other relevant indole derivatives. The position of the acetic acid side chain (position 2 vs. 3) and the presence and position of the methoxy group can significantly influence biological activity. For instance, studies comparing indole-3-acetic acid (IAA) and phenylacetic acid (PAA) have revealed overlapping but distinct regulatory roles and transport characteristics. oup.com Similarly, different 5-methoxyindoles have shown varied effects on protein/peptide secretion in the pineal gland. nih.gov

Future comparative studies should systematically evaluate:

Isomeric Specificity: Directly compare the activity of 5-methoxyindole-2-acetic acid with its more commonly studied isomer, 5-methoxyindole-3-acetic acid, across a range of biological assays.

Influence of the Methoxy Group: Compare the compound with its non-methoxylated counterpart, indole-2-acetic acid, to determine the contribution of the 5-methoxy group to its activity.

Broader Indole Context: Benchmark its efficacy and potency against well-characterized indole compounds, such as the natural auxin Indole-3-acetic acid wikipedia.org and the anti-inflammatory drug Indomethacin.

Q & A

Q. How can researchers confirm the identity of Sodium 2-(5-methoxy-1H-indol-2-yl)acetate experimentally?

Methodological Answer:

- Step 1: NMR Spectroscopy

Use - and -NMR to confirm the indole backbone and acetate side chain. For example, the methoxy group () typically appears as a singlet at ~3.8 ppm in -NMR . - Step 2: Mass Spectrometry

Electrospray ionization (ESI-MS) should yield a molecular ion peak at 197.17 (CHNNaO) . - Step 3: X-ray Crystallography

If single crystals are obtained, use SHELX (e.g., SHELXL for refinement) to resolve the structure. Compare bond lengths (e.g., C–O in acetate: ~1.26 Å) and angles with literature values .

Q. What are the key challenges in synthesizing Sodium 2-(5-methoxy-1H-indol-2-yl)acetate?

Methodological Answer:

- Challenge 1: Regioselective Methoxy Group Introduction

Ensure methoxy substitution occurs at the 5-position of the indole ring. Use directing groups or controlled Friedel-Crafts conditions to avoid 3-/6-position byproducts . - Challenge 2: Acid-to-Salt Conversion

Neutralize 2-(5-methoxy-1H-indol-2-yl)acetic acid with sodium bicarbonate in ethanol, followed by lyophilization. Monitor pH to prevent decomposition of the indole ring .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the indole moiety .

- Handling: Use sodium acetate buffer (pH 4.5–5.5) for aqueous solutions to stabilize the acetate group and avoid hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation?

Methodological Answer:

- Step 1: Asymmetric Unit Analysis

Use ORTEP-3 to visualize independent molecules in the asymmetric unit. For example, in similar indole derivatives, dihedral angles between indole and acetate groups vary by 2–5° due to methoxy rotation . - Step 2: Hydrogen Bonding Networks

Identify N–H···O interactions (e.g., indole NH to acetate O) using SHELXL. Compare with reported synthons (e.g., 10-membered {···HNCO} motifs) to validate packing .

Q. What strategies optimize purity analysis for this compound in pharmaceutical impurity studies?

Methodological Answer:

- HPLC Method:

Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Monitor at 280 nm (indole absorbance). Calibrate against USP reference standards . - LC-MS/MS for Trace Impurities:

Detect impurities like 5-methoxyindole-2-carboxylic acid (common hydrolysis byproduct) using MRM transitions (e.g., 205 → 160) .

Q. How does Sodium 2-(5-methoxy-1H-indol-2-yl)acetate interact with melatonin receptors?

Methodological Answer:

- In Silico Docking:

Use AutoDock Vina to model binding to MT1/MT2 receptors. The acetate group may form salt bridges with Arg173 (MT1), while the methoxy group occupies hydrophobic pockets . - Competitive Binding Assays:

Radiolabel -melatonin and measure displacement IC. Compare with control ligands (e.g., agomelatine) to assess selectivity .

Q. How can researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study: Ambiguous -NMR Peaks

If methoxy protons split unexpectedly, perform --HSQC to confirm coupling with adjacent carbons. Rotameric effects in solution may cause splitting . - Validation via IR Spectroscopy:

Compare experimental FT-IR peaks (e.g., C=O stretch at 1700–1750 cm) with DFT-calculated vibrational modes to rule out tautomerism .

Tables for Quick Reference